3-Oxatricyclo[3.2.1.02,4]octane

Catalog No.
S3317184
CAS No.
3146-39-2
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxatricyclo[3.2.1.02,4]octane

CAS Number

3146-39-2

Product Name

3-Oxatricyclo[3.2.1.02,4]octane

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octane

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2

InChI Key

OHNNZOOGWXZCPZ-UHFFFAOYSA-N

SMILES

C1CC2CC1C3C2O3

Canonical SMILES

C1CC2CC1C3C2O3

3-Oxatricyclo[3.2.1.02,4]octane is a bicyclic organic compound characterized by its unique tricyclic structure, which integrates an oxygen atom within its framework. The molecular formula for this compound is C7_7H10_{10}O, with a molecular weight of 110.1537 g/mol. This compound is notable for its epoxide functionality, which contributes to its reactivity and versatility in various

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the epoxide ring into diols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products depending on the nucleophile used (e.g., amines, thiols, alcohols) under mild conditions .

Research into the biological activity of 3-Oxatricyclo[3.2.1.02,4]octane is ongoing, focusing on its potential interactions with biomolecules and its effects on biological systems. The compound's reactivity as an epoxide suggests possible applications in medicinal chemistry, particularly in drug design and development .

Synthetic Routes

3-Oxatricyclo[3.2.1.02,4]octane can be synthesized through the epoxidation of norbornene using a peracid, such as meta-chloroperoxybenzoic acid. This reaction occurs under controlled conditions to ensure the formation of the desired epoxide .

Industrial Production

In industrial settings, the synthesis typically employs continuous flow reactors to enhance efficiency and maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters facilitates higher yields and purities of the final product.

Interaction studies focus on how 3-Oxatricyclo[3.2.1.02,4]octane interacts with various biological molecules and systems. Its epoxide structure makes it a candidate for nucleophilic attack by biomolecules, potentially leading to significant biological effects that are currently under investigation .

Several compounds share structural similarities with 3-Oxatricyclo[3.2.1.02,4]octane:

Compound NameStructural FeaturesUnique Aspects
cis-2,3-Epoxybicyclo[2.2.1]heptaneBicyclic structure with an epoxideLess strained than 3-Oxatricyclo[3.2.1.02,4]octane
exo-2,3-EpoxynorbornaneBicyclic structure with an epoxideSimilar reactivity but different stereochemistry
exo-2,3-OxidonorbornaneContains an oxygen atom but differs structurallyMore stable due to lack of strain

Uniqueness

The uniqueness of 3-Oxatricyclo[3.2.1.02,4]octane lies in its tricyclic structure combined with an integrated oxygen atom, which imparts distinct reactivity and properties compared to other similar compounds. Its high reactivity as an epoxide allows it to undergo various chemical transformations that make it valuable in synthetic chemistry and industrial applications .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3146-39-2
278-74-0

Dates

Modify: 2023-08-19

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